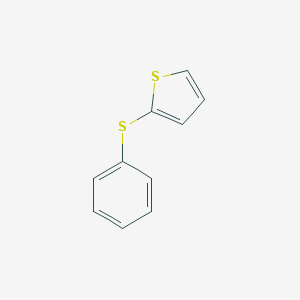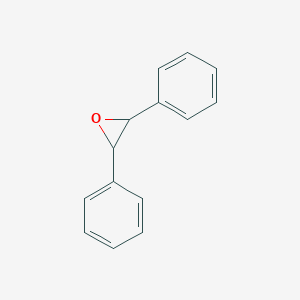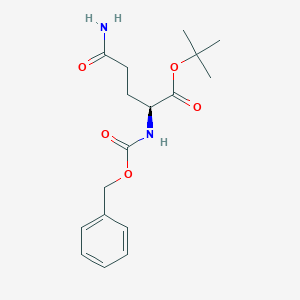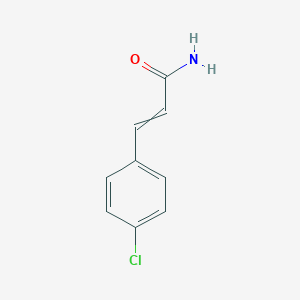
Benzene, p-di-tert-butoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, p-di-tert-butoxy- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents. This compound has been used in various scientific applications, including as a reagent in organic synthesis, as a stabilizer for polymers, and as a scavenger for free radicals. In
Mecanismo De Acción
The mechanism of action of benzene, p-di-tert-butoxy- is not fully understood. However, it is believed to act as a radical scavenger, reacting with free radicals to form stable products. This scavenging activity is thought to be due to the presence of the tert-butoxy groups, which are able to stabilize the free radicals by donating electrons.
Biochemical and Physiological Effects:
Benzene, p-di-tert-butoxy- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. Studies have shown that it does not cause significant toxicity or adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzene, p-di-tert-butoxy- in lab experiments is its stability and reactivity. It is a stable compound that can be easily handled and stored, and it reacts readily with free radicals, making it useful in studies of oxidative stress. However, one limitation of using benzene, p-di-tert-butoxy- is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
Direcciones Futuras
There are several future directions for research on benzene, p-di-tert-butoxy-. One area of interest is its potential use as a radical scavenger in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of benzene, p-di-tert-butoxy- and its potential applications in organic synthesis and polymer stabilization. Finally, more research is needed to determine the potential toxicity and environmental impact of benzene, p-di-tert-butoxy- and its byproducts.
Métodos De Síntesis
Benzene, p-di-tert-butoxy- can be synthesized by reacting p-benzoquinone with tert-butanol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation reaction, resulting in the formation of benzene, p-di-tert-butoxy-.
Aplicaciones Científicas De Investigación
Benzene, p-di-tert-butoxy- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Benzene, p-di-tert-butoxy- has also been used as a stabilizer for polymers, providing protection against degradation caused by heat, light, and oxygen. Additionally, it has been used as a scavenger for free radicals, which are highly reactive molecules that can cause damage to cells and tissues.
Propiedades
Número CAS |
15360-01-7 |
|---|---|
Nombre del producto |
Benzene, p-di-tert-butoxy- |
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
Clave InChI |
FMDDSXFJMWQYTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
Sinónimos |
1,4-Di-tert-butoxybenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















